2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde
Description
2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 2-position, a 4-methylpiperazine-substituted propoxy chain at the 4-position, and an aldehyde functional group. This compound is synthesized via a solvent-free reaction between 4-hydroxy-3-methoxybenzaldehyde and 1-amino-4-methylpiperazine under heating (351 K for 30 minutes), followed by crystallization from ethanol . Its structural complexity—combining a benzaldehyde core with a flexible piperazine-propoxy side chain—renders it valuable in medicinal chemistry, particularly for interactions with biological targets such as enzymes or receptors.
Properties
CAS No. |
919088-11-2 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
2-methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C16H24N2O3/c1-17-7-9-18(10-8-17)6-3-11-21-15-5-4-14(13-19)16(12-15)20-2/h4-5,12-13H,3,6-11H2,1-2H3 |
InChI Key |
NMJOBCUEBLTBDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC(=C(C=C2)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-4-hydroxybenzaldehyde.
Alkylation: The hydroxyl group is alkylated with 3-chloropropylamine to introduce the propoxy linkage.
Piperazine Introduction: The resulting intermediate is then reacted with 4-methylpiperazine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzoic acid.
Reduction: 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related benzaldehyde derivatives:
| Compound Name | Key Structural Features | Biological Activity/Applications | References |
|---|---|---|---|
| 4-[3-(Dimethylamino)propoxy]benzaldehyde | Dimethylamino group instead of 4-methylpiperazine | Lower enzyme interaction due to reduced steric bulk and hydrogen-bonding capacity | |
| 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde | Butoxy chain (C4) instead of propoxy (C3) | Enhanced lipophilicity; potential for prolonged biological activity due to slower metabolic clearance | |
| 3-Methoxy-4-[2-(4-methylpiperidin-1-yl)ethoxy]benzaldehyde | Piperidine ring (saturated) instead of piperazine; ethoxy (C2) chain | Altered receptor selectivity due to reduced basicity and conformational flexibility | |
| Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- | 4-Phenylpiperazine substituent | Improved binding to serotonin/dopamine receptors; explored in CNS drug development | |
| 3-Methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde | Pyrazole ring instead of piperazine | Distinct π-π stacking interactions; potential antimicrobial/anticancer applications |
Functional Group Impact on Reactivity and Bioactivity
- Piperazine vs. Piperidine/Pyrazole : The 4-methylpiperazine group in the target compound enhances water solubility and hydrogen-bonding capacity compared to piperidine (saturated ring, lower basicity) or pyrazole (aromatic heterocycle, planar structure) .
- Propoxy Chain Length : A propoxy (C3) chain balances flexibility and steric hindrance, whereas butoxy (C4) derivatives may exhibit stronger membrane permeability but slower metabolic degradation .
- Aldehyde Group : The aldehyde functionality allows for further derivatization (e.g., Schiff base formation), a feature leveraged in drug design to enhance target specificity .
Pharmacological Relevance
- Kinase Inhibition : The compound shares structural motifs with bosutinib (a Src kinase inhibitor), where the benzaldehyde-piperazine-propoxy moiety contributes to ATP-binding pocket interactions .
Biological Activity
2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 290.36 g/mol
- IUPAC Name : 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde
The compound features a benzaldehyde moiety with a methoxy group and a propoxy chain that includes a piperazine derivative, which is known for enhancing biological activity.
Inhibition of Kinases
Recent studies have highlighted the compound's potential as an inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. In vitro assays showed that derivatives similar to 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde exhibited potent BTK inhibitory activity with an IC value of approximately 7 nM, indicating strong efficacy against B-cell malignancies .
The mechanism by which this compound exerts its effects involves the following pathways:
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in TMD8 B-cell lymphoma cells, leading to decreased levels of retinoblastoma protein (Rb) and cyclin D1.
- Induction of Apoptosis : Treatment with the compound resulted in apoptosis marked by the cleavage of PARP and caspase 3, suggesting its role in programmed cell death .
Antioxidant Activity
In addition to its kinase inhibition properties, compounds containing similar structures have been evaluated for antioxidant activity. Studies indicated that such compounds could scavenge free radicals effectively, contributing to their therapeutic potential .
Study 1: BTK Inhibition in B-cell Lymphoma
A study conducted on TMD8 cells demonstrated that treatment with derivatives of 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde led to significant inhibition of cell proliferation and induced apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and confirmed the induction of apoptosis through Western blot analysis for cleaved PARP .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the piperazine ring and the benzaldehyde moiety significantly influenced biological activity. For instance, variations in substituents on the piperazine nitrogen affected both potency and selectivity towards BTK inhibition .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
